Product packaging for Vamin(Cat. No.:CAS No. 81099-37-8)

Vamin

Cat. No.: B1215842
CAS No.: 81099-37-8
M. Wt: 578.3 g/mol
InChI Key: VUTGNDXEFRHDDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vamin is a sterile, clear, and colorless to slightly yellow solution for intravenous infusion, supplied in glass bottles. It is a complex mixture of essential and non-essential amino acids, including isoleucine, leucine, valine, phenylalanine, methionine, lysine, threonine, tryptophan, and others . The formulation is designed to provide a balanced nitrogen source for metabolic studies. This compound is specifically used in research applications involving parenteral nutrition, where it serves as a critical component to investigate protein depletion, metabolic stress, and nutrient utilization in pre-clinical models . Its research value lies in its defined composition, which allows scientists to study the effects of intravenous amino acid administration on nitrogen balance, physiological processes during illness or post-surgery, and the body's requirements under physical stress without the variable of enteral intake . Some formulations, such as this compound 14, also contain electrolytes like calcium, potassium, and magnesium, while the this compound 14EF and 18EF versions are electrolyte-free, providing flexibility for different experimental designs . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H20Cl4N2O5S B1215842 Vamin CAS No. 81099-37-8

Properties

CAS No.

81099-37-8

Molecular Formula

C23H20Cl4N2O5S

Molecular Weight

578.3 g/mol

IUPAC Name

2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxooxolan-3-yl)acetamide;2-(trichloromethylsulfanyl)isoindole-1,3-dione

InChI

InChI=1S/C14H16ClNO3.C9H4Cl3NO2S/c1-9-4-3-5-10(2)13(9)16(12(17)8-15)11-6-7-19-14(11)18;10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h3-5,11H,6-8H2,1-2H3;1-4H

InChI Key

VUTGNDXEFRHDDC-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)N(C2CCOC2=O)C(=O)CCl.C1=CC=C2C(=C1)C(=O)N(C2=O)SC(Cl)(Cl)Cl

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C2CCOC2=O)C(=O)CCl.C1=CC=C2C(=C1)C(=O)N(C2=O)SC(Cl)(Cl)Cl

Synonyms

AMI-U--II
amino-acid, glucose, and electrolyte solution
Aminosyn
Aspatofort
Freamine
Freamine III
Novamine
Synthamin
Synthamin 17
Travasol
Trophamine
Vamin
Vamin N
Vaminolac

Origin of Product

United States

Foundational Perspectives in Amino Acid Research

Historical Trajectories in Amino Acid Discovery and Characterization

The identification and characterization of the amino acids present in formulations like Vamin trace back to the early 19th century, marking the beginning of systematic amino acid research.

Early Isolations and Structural Elucidations

The initial discoveries of amino acids involved their isolation from various biological sources. Asparagine was the first amino acid to be isolated in 1806 from asparagus. wikipedia.org Glycine (B1666218) was discovered in 1820 through the hydrolysis of gelatin. wikipedia.orgwikipedia.orgacs.orgmetwarebio.com Leucine (B10760876) was also identified in 1820, isolated from muscle and wool, and later from cheese. wikipedia.orgbiocrates.comfrontiersin.org Cystine was discovered in 1810, although its monomer, cysteine, was identified later in 1884. wikipedia.org Threonine, one of the amino acids found in this compound, was among the last of the 20 common amino acids to be discovered, identified in 1935. wikipedia.org The structural elucidation of these compounds followed their isolation, laying the groundwork for understanding their chemical properties.

Evolution of Essentiality Concepts and Classification

The concept of amino acid essentiality evolved through nutritional studies. Early in the 20th century, researchers began to understand that not all amino acids could be synthesized by the human body and thus needed to be supplied through diet. nih.gov William Cumming Rose's work in the 1930s was pivotal in identifying the essential amino acids required for growth in rats and later establishing the minimum daily requirements for humans. wikipedia.org This led to the classification of amino acids as essential (indispensable), non-essential (dispensable), and conditionally essential. The amino acids present in this compound include both essential amino acids such as Isoleucine, Leucine, Lysine (B10760008), Methionine, Phenylalanine, Threonine, Tryptophan, and Valine, and non-essential amino acids like Alanine (B10760859), Aspartic acid, Glutamic acid, Glycine, Proline, and Serine. nih.govhealthline.comclevelandclinic.orgclancymedicalgroup.commerriam-webster.comdictionary.com Histidine and Tyrosine, also present in this compound, are often considered conditionally essential, depending on physiological state. nih.gov

Milestones in Analytical Methodology Development

The ability to accurately identify and quantify amino acids has been crucial for advancing research and developing formulations like this compound. Early methods for amino acid analysis included microbial quantification. hitachi-hightech.comaithor.com The development of chromatography revolutionized amino acid analysis. Partition chromatography was developed in 1941, followed by paper chromatography in 1944, enabling the separation of complex amino acid mixtures. hitachi-hightech.comhitachi-hightech.com The 1950s saw the development of ion-exchange chromatography and the creation of the first automatic amino acid analyzer by Stein and Moore in collaboration with Spackman in 1958. hitachi-hightech.comhitachi-hightech.comsi.edu These automated systems, often utilizing post-column derivatization with ninhydrin (B49086) for detection, significantly improved the speed and accuracy of amino acid analysis, a principle still relevant in modern techniques like High-Performance Liquid Chromatography (HPLC) used to verify the composition of amino acid solutions. hitachi-hightech.comaithor.combutterworth-labs.co.uk

Conceptual Frameworks of Amino Acid Functionality in Biological Systems

Beyond their individual chemical structures and properties, the amino acids found in this compound are understood within the broader context of their vital roles in biological systems.

Amino Acids as Building Blocks of Biomacromolecules

The primary and perhaps most widely recognized function of the amino acids in this compound is their role as the building blocks of proteins. nih.govhealthline.comclevelandclinic.orgclancymedicalgroup.comfoodunfolded.com Proteins are polymers formed by peptide bonds linking amino acids in specific sequences. The unique sequence of amino acids in a polypeptide chain dictates its folding into a specific three-dimensional structure, which in turn determines its function. nih.gov The diverse array of proteins in the body, performing functions from enzymatic catalysis to structural support, are all constructed from the 20 standard amino acids, including the 18 found in this compound.

Amino Acids as Precursors for Specialized Metabolites

In addition to their role in protein synthesis, the amino acids present in this compound serve as precursors for a wide variety of specialized metabolites with crucial biological functions. nih.govlibretexts.orgmhmedical.com For example, Glycine is a precursor for heme, purines, and creatine. wikipedia.orgmetwarebio.commhmedical.com Tyrosine is a precursor for thyroid hormones, catecholamines (like epinephrine (B1671497) and norepinephrine), and melanin. nih.govmhmedical.com Tryptophan is a precursor for serotonin (B10506) and melatonin. mhmedical.com Arginine is involved in the synthesis of urea (B33335), nitric oxide, creatine, and polyamines. mhmedical.com Methionine, in its activated form S-adenosylmethionine (SAM), is a key methyl group donor in numerous biological methylation reactions. nih.gov The branched-chain amino acids Leucine, Isoleucine, and Valine can be metabolized to provide energy and precursors for lipid synthesis. libretexts.org These are just a few examples illustrating the diverse roles of the amino acids in this compound beyond protein synthesis.

Amino Acid Composition of this compound (Typical Examples)

While specific concentrations can vary between this compound formulations (e.g., this compound 14, this compound 18), the following table lists the amino acids commonly present:

Amino AcidClassification (Typical)
AlanineNon-essential
ArginineConditionally Essential
Aspartic acidNon-essential
CysteineConditionally Essential
Glutamic acidNon-essential
GlycineNon-essential
HistidineEssential
IsoleucineEssential
LeucineEssential
LysineEssential
MethionineEssential
PhenylalanineEssential
ProlineNon-essential
SerineNon-essential
ThreonineEssential
TryptophanEssential
TyrosineConditionally Essential
ValineEssential

Amino Acids in Energetic and Metabolic Homeostasis

Amino acids, traditionally recognized as the building blocks of proteins, play multifaceted and critical roles in maintaining cellular and organismal energetic and metabolic homeostasis. Beyond their structural functions, amino acids participate directly in energy production pathways, contribute to the synthesis of essential metabolic intermediates, and act as signaling molecules that regulate key metabolic processes. Solutions such as this compound contain a spectrum of these amino acids, providing substrates that are integral to these vital functions. medsafe.govt.nzfresenius-kabi.comontosight.aiscribd.comnps.org.au

Cellular energy is primarily generated through the catabolism of macronutrients, with glucose and fatty acids being major contributors. However, amino acids also contribute significantly to the cellular energy pool, particularly under specific physiological conditions such as fasting, prolonged exercise, or high-protein diets. nih.govkhanacademy.orgnumberanalytics.commarmara.edu.tr The carbon skeletons of amino acids, after removal of their amino groups, can be converted into intermediates of the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. nih.govkhanacademy.orgnumberanalytics.commarmara.edu.trcreative-proteomics.com This allows for their oxidation to produce ATP via oxidative phosphorylation. The extent to which amino acids contribute to energy production can vary, but they can account for 10-15% of ATP generation under normal conditions, with this percentage increasing substantially when other energy sources are scarce or when amino acid intake is high. nih.govkhanacademy.orgmarmara.edu.tr

Mitochondria serve as central hubs for both energy production and amino acid metabolism. frontiersin.orgnih.gov Many amino acids are synthesized or degraded within mitochondria, and their catabolic pathways often converge with the TCA cycle. nih.govcreative-proteomics.comfrontiersin.orgnih.gov For instance, the degradation of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—occurs predominantly in the mitochondrial matrix, directly feeding into energy metabolism. frontiersin.orgnih.gov

The amino acids present in this compound, including both essential and non-essential types, participate in a variety of metabolic pathways crucial for homeostasis. medsafe.govt.nzfresenius-kabi.comontosight.aiscribd.comnps.org.au Branched-chain amino acids (BCAAs), which are prominent components, are not only oxidized for energy in muscle tissue but also play significant roles as signaling molecules. frontiersin.orgresearchgate.netmdpi.comnih.govresearchgate.netresearchopenworld.commdpi.comunu.edu Leucine, in particular, is known to activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a key regulator of protein synthesis, cell growth, and metabolism. researchgate.netnih.govresearchgate.netresearchopenworld.commdpi.comoup.com This highlights the dual role of amino acids as both metabolic substrates and signaling molecules that influence metabolic state. creative-proteomics.comresearchgate.netresearchgate.netresearchopenworld.commdpi.comoup.comoatext.comsciencepublishinggroup.com

Other amino acids found in this compound also have distinct roles in energetic and metabolic regulation. Alanine, for example, is involved in the glucose-alanine cycle, a process where alanine is transported from muscle to the liver, where its carbon skeleton is used for gluconeogenesis, contributing to glucose homeostasis. nih.govmarmara.edu.tr Glutamine is another metabolically versatile amino acid, serving as a crucial energy source for rapidly dividing cells and playing a role in nitrogen metabolism and acid-base balance.

Maintaining a homeostatic intracellular and extracellular amino acid pool is essential for proper cellular function and metabolic regulation. researchopenworld.comsciencepublishinggroup.comportlandpress.com The availability and concentration of individual amino acids are tightly regulated, influencing metabolic fluxes and signaling pathways. creative-proteomics.comoatext.comsciencepublishinggroup.comportlandpress.com Perturbations in amino acid homeostasis have been linked to various metabolic disorders. researchgate.netmdpi.com

The metabolic fate of amino acids is diverse, ranging from oxidation for energy to serving as precursors for glucose, ketone bodies, or other bioactive molecules. The following table illustrates some of the key metabolic fates of several amino acids present in this compound:

Amino AcidTypePrimary Metabolic Fates in Energy/Metabolism
LeucineEssentialKetogenic; enters TCA cycle as Acetyl-CoA; mTOR signaling; muscle protein synthesis marmara.edu.trfrontiersin.orgresearchgate.netmdpi.comnih.govresearchgate.netresearchopenworld.commdpi.comunu.edu
IsoleucineEssentialGlucogenic and Ketogenic; enters TCA cycle as Succinyl-CoA and Acetyl-CoA marmara.edu.trfrontiersin.orgnih.govmdpi.comresearchgate.netunu.edu
ValineEssentialGlucogenic; enters TCA cycle as Succinyl-CoA marmara.edu.trfrontiersin.orgnih.govmdpi.comresearchgate.netunu.edu
AlanineNon-EssentialGlucogenic; enters TCA cycle as Pyruvate (B1213749); glucose-alanine cycle nih.govmarmara.edu.tr
Glutamic AcidNon-EssentialGlucogenic; enters TCA cycle as α-Ketoglutarate; neurotransmitter precursor nih.govmarmara.edu.trresearchopenworld.com
Aspartic AcidNon-EssentialGlucogenic; enters TCA cycle as Oxaloacetate nih.govmarmara.edu.trnih.gov
ArginineNon-EssentialGlucogenic; enters TCA cycle as α-Ketoglutarate (via glutamate); urea cycle nih.govmarmara.edu.trnih.govresearchopenworld.com
GlycineNon-EssentialGlucogenic; enters TCA cycle as Pyruvate/Serine; purine (B94841) synthesis marmara.edu.tr
SerineNon-EssentialGlucogenic; enters TCA cycle as Pyruvate/Glycine marmara.edu.tr
ProlineNon-EssentialGlucogenic; enters TCA cycle as α-Ketoglutarate marmara.edu.tr
ThreonineEssentialGlucogenic and Ketogenic; enters TCA cycle as Pyruvate/Acetyl-CoA marmara.edu.tr
MethionineEssentialGlucogenic; enters TCA cycle as Succinyl-CoA; one-carbon metabolism marmara.edu.trmdpi.comnih.govunu.edu
HistidineEssentialGlucogenic; enters TCA cycle as α-Ketoglutarate marmara.edu.trmdpi.com
PhenylalanineEssentialKetogenic and Glucogenic (via tyrosine); enters TCA cycle as Fumarate/Acetoacetate marmara.edu.trnih.govunu.edu
TyrosineNon-EssentialKetogenic and Glucogenic (from phenylalanine); enters TCA cycle as Fumarate/Acetoacetate nps.org.aumarmara.edu.trmdpi.com
LysineEssentialKetogenic; enters TCA cycle as Acetyl-CoA marmara.edu.trnih.govunu.edu
TryptophanEssentialKetogenic and Glucogenic; enters TCA cycle as Acetyl-CoA/Alanine marmara.edu.trmdpi.comnih.govunu.edu
CysteineNon-EssentialGlucogenic; enters TCA cycle as Pyruvate; antioxidant defense (via glutathione) nps.org.aumarmara.edu.tr

Note: The metabolic fates listed are primary pathways; some amino acids have multiple entry points into energy metabolism depending on the specific tissue and metabolic state.

Molecular and Supramolecular Interactions of Amino Acid Compounds

Stereochemistry and Isomerism in Amino Acid Systems

The constituent amino acids of Vamin solutions are chiral, with the exception of glycine (B1666218). Chirality refers to a molecule's property of being non-superimposable on its mirror image. These mirror images are known as enantiomers. All amino acids found in this compound formulations are the L-isomers (levorotatory). This specific stereochemistry is crucial as biological systems, particularly the ribosomes responsible for protein synthesis, are stereospecific and almost exclusively utilize L-amino acids.

The designation of L- and D-isomers is based on the configuration of the molecule relative to glyceraldehyde. For amino acids, the "CORN" rule can be used to determine the isomer: when viewing the molecule with the hydrogen atom bonded to the alpha-carbon pointing away, the arrangement of the COOH, R-group, and NH2 groups in a counter-clockwise direction indicates the L-isomer. This specific spatial arrangement is a fundamental characteristic of the amino acids in this compound.

Physico-Chemical Modeling of Amino Acid Behavior in Solution

The behavior of the amino acids in the concentrated aqueous solution of this compound is complex, arising from the interplay of solute-solute and solute-solvent interactions. Physico-chemical modeling is essential to understand and predict the thermodynamic properties of such multi-component systems.

Theoretical Studies of Conformational Energies

Each amino acid, except for the achiral glycine and the conformationally restricted proline, has a flexible side chain. The spatial orientation of this side chain is described by dihedral angles (χ), and different orientations, known as rotamers, have distinct potential energies. The distribution of these rotamers is influenced by both intrinsic energetic preferences and interactions with the surrounding solvent and other solute molecules. nih.gov

Quantum mechanical calculations can determine the potential energy surfaces for the rotation of side-chain torsions, revealing the intrinsic energy landscapes. nih.gov For example, studies on alanine (B10760859) dipeptides show that in the gas phase, certain conformations are more stable, but in an aqueous solution, the relative stabilities of these conformations can change significantly due to solvent effects. rutgers.edu The relative energies of different rotamers dictate the conformational flexibility of the amino acid, which in turn influences its interactions with other molecules in the this compound solution. nih.gov

Relative Quantum Mechanical Energies of Alanine Conformers (kcal/mol) rutgers.edu
ConformationRelative Energy (Gas Phase)Relative Energy (Aqueous Solution)
β0.00.0
C7ax2.43.6
αR7.90.2
αL10.34.1

Solvent Interaction Models and Activity Coefficients

In an ideal solution, the thermodynamic properties would be directly proportional to the concentration of the solutes. However, concentrated solutions like this compound exhibit non-ideal behavior due to the strong intermolecular forces between the amino acids and water molecules. The concept of "activity" is used to account for this deviation, and the activity coefficient (γ) is the factor that relates activity to concentration. carleton.edu

Various thermodynamic models are employed to predict the activity coefficients in multi-component amino acid solutions. These include excess Gibbs energy (gE) models like the modified Wilson model and the Non-Random Two-Liquid (NRTL) model. researchgate.netresearchgate.net More sophisticated models, such as the Pitzer equations, are also used, which provide a rigorous framework for describing ion-ion and ion-solvent interactions in electrolyte solutions, and can be extended to zwitterionic amino acid systems. acs.orgacs.orgwikipedia.org These models use experimentally determined parameters to account for binary and ternary interactions between the different solute species, providing a more accurate representation of the system's thermodynamic properties. acs.orgdtu.dk

Computational Chemistry Approaches (e.g., DFT, Molecular Dynamics)

Computational chemistry provides powerful tools to investigate the molecular interactions within the this compound system at an atomic level of detail.

Density Functional Theory (DFT) is a quantum mechanical method used to study the electronic structure of molecules. It is particularly useful for calculating the geometries and energies of intermolecular interactions with high accuracy. semanticscholar.org DFT has been employed to study hydrogen bonding between amino acid side chains, the interaction of amino acids with solvent molecules, and to evaluate the chemical reactivity of different amino acid species. semanticscholar.orgnih.govresearchgate.net These calculations provide fundamental data on the strength and nature of the non-covalent interactions that govern the behavior of the this compound solution. researchgate.net

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, based on a given force field that describes the interatomic forces. youtube.comyoutube.comyoutube.comyoutube.com MD simulations of concentrated amino acid solutions can provide insights into the dynamic structure of the solution, the hydration shells around the amino acids, and the formation of transient clusters. nih.gov By simulating the collective behavior of all molecules in the system, MD can help to understand macroscopic properties like viscosity and diffusion based on the underlying molecular interactions.

Non-Covalent Interactions in Amino Acid Self-Assembly and Complex Formation

The structure and properties of the this compound solution are dominated by a network of non-covalent interactions between the constituent amino acids and the aqueous solvent. wikipedia.orgkinampark.com These interactions, though individually weak compared to covalent bonds, are collectively responsible for the solution's thermodynamic properties and the potential for self-assembly or complex formation. wikipedia.orgbasicmedicalkey.com

The primary non-covalent forces at play include:

Hydrogen Bonding: This occurs between hydrogen bond donors (like the -NH3+ group or polar side chains such as Serine or Threonine) and hydrogen bond acceptors (like the -COO- group or the side chains of Aspartic acid, Glutamic acid, and others). Hydrogen bonds are crucial for solute-solvent interactions and for the formation of transient amino acid-amino acid complexes. nih.govacs.orgjlu.edu.cn

Electrostatic Interactions: At physiological pH, amino acids exist as zwitterions, with a positively charged amino group and a negatively charged carboxyl group. Additionally, some side chains are charged (e.g., Lysine (B10760008), Arginine are positive; Aspartic acid, Glutamic acid are negative). These charges lead to strong attractive or repulsive electrostatic forces (ionic bonds or salt bridges) between amino acid molecules. basicmedicalkey.com

Hydrophobic Interactions: The nonpolar side chains of amino acids like Valine, Leucine (B10760876), Isoleucine, and Phenylalanine are repelled by water. nih.gov In a concentrated aqueous solution, these hydrophobic groups tend to cluster together to minimize their contact with the polar solvent, a phenomenon known as the hydrophobic effect. nih.govresearchgate.net This is a major driving force in protein folding and can lead to the formation of aggregates in concentrated amino acid solutions. nih.gov

Table of Compounds Mentioned

Biochemical Pathways and Mechanistic Interrogations of Amino Acids

Fundamental Aspects of Amino Acid Anabolism

Anabolism is the set of metabolic pathways that construct molecules from smaller units. news-medical.net Amino acid anabolism, or synthesis, is vital for producing the proteins and other specialized molecules necessary for life. wikipedia.org Organisms vary in their synthetic capabilities; for instance, humans can synthesize 11 of the 20 standard amino acids, which are termed non-essential amino acids. wikipedia.org The remaining nine, which must be obtained from the diet, are called essential amino acids. nih.gov

Biosynthesis Pathways of Non-Essential Amino Acids

The biosynthesis of non-essential amino acids in humans originates from intermediates of central metabolic pathways like glycolysis and the citric acid cycle. wikipedia.orglibretexts.org The amino group is typically donated by another amino acid, most commonly glutamate (B1630785), in a process called transamination. wikipedia.orglsuhsc.edu

Key precursor metabolites and the non-essential amino acids derived from them are:

From Glycolysis Intermediates :

3-Phosphoglycerate is the precursor for Serine . Serine, in turn, can be converted to Glycine (B1666218) and Cysteine .

Pyruvate (B1213749) is transaminated to form Alanine (B10760859) . lsuhsc.edu

From Citric Acid Cycle Intermediates :

α-Ketoglutarate is a direct precursor for Glutamate . Glutamate can then be converted to Glutamine , Proline , and Arginine . wikipedia.org

Oxaloacetate is transaminated to form Aspartate , which is a precursor for Asparagine . wikipedia.orglsuhsc.edu

From an Essential Amino Acid :

Tyrosine is synthesized from the essential amino acid Phenylalanine. nih.gov This dependency makes Tyrosine conditionally essential.

Interactive Table: Biosynthesis of Non-Essential Amino Acids

Precursor Metabolite Metabolic Pathway Synthesized Non-Essential Amino Acid(s)
α-Ketoglutarate Citric Acid Cycle Glutamate, Glutamine, Proline, Arginine
Oxaloacetate Citric Acid Cycle Aspartate, Asparagine
Pyruvate Glycolysis Alanine
3-Phosphoglycerate Glycolysis Serine, Glycine, Cysteine
Phenylalanine (Essential Amino Acid) Tyrosine

Heterotrophic Synthesis of Essential Amino Acids (e.g., in plants, microorganisms)

Plants and microorganisms are capable of synthesizing all 20 standard amino acids. news-medical.netresearchgate.net The pathways for essential amino acids are often more complex than those for non-essential ones. Humans and other mammals lack the enzymes for these synthetic routes, making these amino acids a required dietary component. researchgate.net

Aspartate Family : Aspartate, derived from the citric acid cycle intermediate oxaloacetate, serves as a common precursor for the synthesis of Methionine , Threonine , Lysine (B10760008) , and Isoleucine in plants and bacteria. wikipedia.org

Aromatic Family : The aromatic amino acids—Phenylalanine , Tryptophan , and Tyrosine—are synthesized via the shikimate pathway. youtube.com This pathway converts simple carbohydrate precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway into chorismate, a key branch-point intermediate for this family of amino acids. youtube.com

Pyruvate Family : Pyruvate, the end product of glycolysis, is the starting point for the synthesis of Valine and Leucine (B10760876) . biologydiscussion.com

Histidine : The biosynthesis of Histidine is unique and intricate, involving intermediates from the pentose phosphate pathway and purine (B94841) nucleotide biosynthesis.

Synthetic Biology Approaches to Amino Acid Pathway Engineering

Synthetic biology applies engineering principles to design and construct new biological parts, devices, and systems. This field has revolutionized the industrial production of amino acids, which are used extensively in food, animal feed, and pharmaceuticals. nih.gov

Microorganisms like Corynebacterium glutamicum and Escherichia coli are workhorses for amino acid fermentation. nih.govresearchgate.net Metabolic engineering and synthetic biology techniques are employed to optimize production by:

Overexpressing Key Enzymes : Increasing the expression of enzymes that catalyze rate-limiting steps in a biosynthetic pathway.

Deleting Competing Pathways : Eliminating or downregulating pathways that divert precursors away from the desired amino acid product.

Altering Regulatory Mechanisms : Removing feedback inhibition mechanisms where the final amino acid product would normally inhibit an early enzyme in its own synthesis pathway.

Expanding Substrate Utilization : Engineering microbes to use cheaper and more sustainable carbon sources. nih.gov

These approaches have led to multi-million-ton scale production of amino acids like L-glutamate and L-lysine. nih.gov Furthermore, synthetic biology enables the creation of novel pathways for producing non-native compounds derived from amino acids. nih.govresearchgate.net

Intracellular Amino Acid Catabolism and Interconversion

Amino acid catabolism is the breakdown of amino acids. This process is essential for removing surplus amino acids, which cannot be stored, and for providing energy when other sources are scarce. libretexts.org The breakdown process involves two main stages: the removal of the α-amino group and the subsequent degradation of the remaining carbon skeleton. nih.gov

Oxidative Degradation Pathways

The first step in amino acid catabolism is the removal of the nitrogen-containing amino group, which occurs primarily in the liver. wikipedia.orglibretexts.org This is a critical step because ammonia (B1221849), which is released in the process, is toxic and must be safely disposed of, typically through the urea (B33335) cycle. wikipedia.orgwikipedia.org

The two main processes for removing the amino group are:

Transamination : This process involves the transfer of the amino group from an amino acid to an α-keto acid, typically α-ketoglutarate. libretexts.orgwikipedia.org This reaction, catalyzed by aminotransferases, converts the original amino acid into its corresponding α-keto acid and transforms α-ketoglutarate into glutamate. wikipedia.org Glutamate then acts as a central collector of amino groups.

Oxidative Deamination : Glutamate undergoes oxidative deamination, a reaction catalyzed by glutamate dehydrogenase. wikipedia.org This enzyme removes the amino group from glutamate as an ammonium (B1175870) ion (NH4+) and regenerates α-ketoglutarate. libretexts.orgwikipedia.org The ammonium ion then enters the urea cycle to be converted into non-toxic urea for excretion. wikipedia.org

Gluconeogenic and Ketogenic Fates

After the removal of the amino group, the remaining carbon skeletons (α-keto acids) are funneled into central metabolic pathways. libretexts.orglibretexts.org Based on the fate of their carbon skeletons, amino acids are classified as either gluconeogenic, ketogenic, or both. wikipedia.orgmhmedical.com

Gluconeogenic Amino Acids : These amino acids are broken down into intermediates that can be used to synthesize glucose through gluconeogenesis. wikipedia.orgwikipedia.org Their catabolism yields pyruvate or one of the citric acid cycle intermediates such as α-ketoglutarate, succinyl-CoA, fumarate, or oxaloacetate. khanacademy.orgslideshare.net Most amino acids are at least partly glucogenic. wikipedia.org

Ketogenic Amino Acids : These amino acids are degraded to acetyl-CoA or acetoacetyl-CoA. khanacademy.orgslideshare.net These molecules can be converted into ketone bodies (acetoacetate and β-hydroxybutyrate) or used for fatty acid synthesis, but they cannot be used for the net synthesis of glucose. mhmedical.com Leucine and lysine are the only exclusively ketogenic amino acids. wikipedia.orgslideshare.net

Both Gluconeogenic and Ketogenic : A few amino acids give rise to both types of products. These include isoleucine, phenylalanine, threonine, tryptophan, and tyrosine. wikipedia.org

Interactive Table: Metabolic Fates of Amino Acid Carbon Skeletons

Classification Description Catabolic Products Examples
Glucogenic Carbon skeletons can be converted to glucose. Pyruvate, α-Ketoglutarate, Succinyl-CoA, Fumarate, Oxaloacetate Alanine, Arginine, Aspartate, Cysteine, Glutamate, Glycine, Histidine, Methionine, Proline, Serine, Valine
Ketogenic Carbon skeletons are converted to ketone bodies or fatty acids. Acetyl-CoA, Acetoacetyl-CoA Leucine, Lysine
Both Carbon skeletons yield both glucogenic and ketogenic precursors. Both types of products Isoleucine, Phenylalanine, Threonine, Tryptophan, Tyrosine

This dual fate of amino acid carbon skeletons highlights their versatility and central importance in integrating protein, carbohydrate, and lipid metabolism. nih.gov

Cross-Pathway Metabolic Linkages

The amino acids supplied by Vamin solutions are not solely dedicated to protein synthesis; their carbon skeletons are intricately linked with other core metabolic pathways, serving as crucial intermediates for energy production and biosynthesis. Upon deamination or transamination, the resulting α-keto acids can enter central metabolic routes, including the tricarboxylic acid (TCA) cycle and gluconeogenesis. nih.govkhanacademy.org

A number of the amino acids present in this compound formulations are classified as glucogenic, meaning their carbon skeletons can be converted into pyruvate or intermediates of the TCA cycle, which can then be utilized for the synthesis of glucose. wikipedia.orglumenlearning.com Others are ketogenic, being degraded to acetyl-CoA or acetoacetyl-CoA, which can contribute to the formation of ketone bodies or be used in lipid synthesis. khanacademy.org Some amino acids are both glucogenic and ketogenic.

The primary entry points for the carbon skeletons of amino acids found in this compound into the TCA cycle are multifaceted. For instance, aspartate can be transaminated to oxaloacetate, and glutamate can be deaminated to α-ketoglutarate, both of which are direct intermediates of the TCA cycle. researchgate.net Alanine can be converted to pyruvate, which then enters the cycle after being converted to acetyl-CoA. researchgate.net The branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—undergo a series of reactions to ultimately form acetyl-CoA, succinyl-CoA, or both, thus feeding into the TCA cycle at different points. ourbiochemistry.com

The interconnectivity of these pathways allows for metabolic flexibility, where the amino acids from this compound can be directed towards energy production via the TCA cycle and oxidative phosphorylation, or towards glucose production through gluconeogenesis, depending on the physiological state of the individual. nih.gov

Interactive Table: Metabolic Fates of Amino Acids in this compound Solutions

Please select an amino acid from the dropdown menu to see its metabolic classification and entry point into central metabolism.

Metabolic Fate of Amino Acids
Amino AcidMetabolic ClassificationEntry Point(s) into Central Metabolism
AlanineGlucogenicPyruvate
ArginineGlucogenicα-Ketoglutarate (via glutamate)
Aspartic acidGlucogenicOxaloacetate
CysteineGlucogenicPyruvate
Glutamic acidGlucogenicα-Ketoglutarate
GlycineGlucogenicPyruvate
HistidineGlucogenicα-Ketoglutarate (via glutamate)
IsoleucineGlucogenic and KetogenicSuccinyl-CoA, Acetyl-CoA
LeucineKetogenicAcetyl-CoA, Acetoacetate
LysineKetogenicAcetyl-CoA
MethionineGlucogenicSuccinyl-CoA
PhenylalanineGlucogenic and KetogenicFumarate, Acetoacetate (via tyrosine)
ProlineGlucogenicα-Ketoglutarate (via glutamate)
SerineGlucogenicPyruvate
ThreonineGlucogenic and KetogenicPyruvate, Acetyl-CoA, Succinyl-CoA
TryptophanGlucogenic and KetogenicAlanine (to Pyruvate), Acetyl-CoA
TyrosineGlucogenic and KetogenicFumarate, Acetoacetate
ValineGlucogenicSuccinyl-CoA

Role of Amino Acids in Nitrogen Metabolism Dynamics

Nitrogen Homeostasis and Recycling Mechanisms

The administration of this compound solutions plays a critical role in maintaining nitrogen homeostasis, which is the balance between nitrogen intake and nitrogen excretion. mdpi.com The amino acids in this compound provide a direct source of nitrogen for the synthesis of proteins and other nitrogen-containing compounds. pharmko.com A primary mechanism for nitrogen recycling in the body is transamination, a process where an amino group is transferred from an amino acid to an α-keto acid, creating a new amino acid and a new α-keto acid. pharmaguideline.comwikipedia.org This allows for the synthesis of non-essential amino acids and the redistribution of nitrogen as needed.

Glutamate and glutamine, both components of this compound, are central to nitrogen transport and recycling. Glutamate often acts as the amino group donor in many transamination reactions. wikipedia.org Glutamine, synthesized from glutamate and ammonia, serves as a non-toxic carrier of ammonia in the bloodstream, transporting it from peripheral tissues to the liver and kidneys for processing. youtube.comditki.com The glucose-alanine cycle is another important mechanism for nitrogen transport, where alanine carries ammonia from the muscles to the liver. youtube.comditki.com In the liver, the ammonia is then incorporated into urea through the urea cycle and subsequently excreted. ditki.com The comprehensive profile of amino acids in this compound supports these transport and recycling pathways, contributing to the maintenance of a positive nitrogen balance, which is essential for protein synthesis and tissue repair. mdpi.com

Regulation of Amino Acid Pool Sizes

The body maintains a dynamic balance of amino acids in what is known as the amino acid pool, which consists of free amino acids in the plasma, cytoplasm, and extracellular fluid. ditki.comslideshare.net This pool is supplied by the breakdown of dietary and endogenous proteins, as well as the de novo synthesis of non-essential amino acids. slideshare.net The infusion of this compound directly contributes to this pool.

The regulation of the amino acid pool is a complex process involving hormonal signals and substrate availability. Hormones such as insulin (B600854) and glucagon (B607659) influence the uptake and release of amino acids from tissues. The concentrations of amino acids in the plasma are homeostatically regulated to ensure a constant supply for protein synthesis and other metabolic needs. wikipedia.org When an amino acid solution like this compound is administered, the body's homeostatic mechanisms work to utilize the infused amino acids for protein synthesis or catabolize them for energy, thereby preventing excessive accumulation in the plasma. nih.gov The liver plays a central role in monitoring and regulating plasma amino acid levels. ditki.com

Enzyme Kinetics and Regulatory Mechanisms in Amino Acid Metabolism

The metabolism of the amino acids provided by this compound is governed by the kinetics and regulation of numerous enzymes. Key among these are the aminotransferases (transaminases) and glutamate dehydrogenase.

Glutamate dehydrogenase (GDH) is a mitochondrial enzyme that catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia. mdpi.com This reaction is a critical link between amino acid metabolism and the TCA cycle. diabetesjournals.org The activity of GDH is allosterically regulated by various molecules. For example, it is activated by ADP and the amino acid leucine, signaling a need for energy or the presence of excess amino acids to be catabolized. nih.govnih.gov Conversely, it is inhibited by GTP and ATP, indicating an energy-replete state. nih.gov The composition of this compound, which includes leucine, can therefore influence the activity of GDH and the subsequent flux of carbon skeletons into the TCA cycle. nih.gov

Cellular and Subcellular Mechanistic Research of Amino Acid Signaling

Amino Acid Sensing Mechanisms and Receptors

Cells have evolved sophisticated mechanisms to sense both intracellular and extracellular amino acid levels. These sensing mechanisms involve a diverse array of proteins, including specific amino acid transporters and intracellular sensors.

Several proteins have been identified as key amino acid sensors upstream of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). These include cytoplasmic sensors such as Sestrin1/2, which senses leucine (B10760876), and CASTOR1 (Cellular Arginine Sensor for mTORC1), which senses arginine. mdpi.comanimbiosci.orgmdpi.comnih.gov SAMTOR (S-adenosylmethionine sensor for the mTORC1 pathway) functions as a sensor for S-adenosylmethionine (SAM), a derivative of methionine, linking methionine and one-carbon metabolism to mTORC1 signaling. mdpi.comnih.govsdbonline.orgcas.cn

Amino acid transporters also play a role in sensing, with some exhibiting dual transporter-receptor functions. For instance, the plasma membrane transceptor LAT1-4F2hc can sense extracellular amino acid availability upstream of mTORC1. mdpi.comresearchgate.net Lysosomal amino acid sensors include PAT1 (Proton-assisted amino acid transporter 1) and SLC38A9, the latter of which is a lysosomal transmembrane protein that interacts with Rag GTPases and Ragulator to regulate mTORC1 activation and binds to arginine with a high Michaelis constant. mdpi.comresearchgate.netimrpress.comnih.govtandfonline.com SLC38A9 has been characterized as a putative lysosomal arginine sensor. nih.gov

Amino acids can also be sensed by membrane receptors, such as G protein-coupled receptors (GPCRs), including T1R1/T1R3, which can regulate mTORC1 without the amino acids being transported into the cells. mdpi.comanimbiosci.orgresearchgate.netpnas.org

Table 1: Key Amino Acid Sensors and Their Ligands

Sensor ProteinAmino Acid(s) SensedLocation
Sestrin1/2LeucineCytoplasm
CASTOR1ArginineCytoplasm
SAMTORS-adenosylmethionine (SAM)Cytoplasm
LAT1-4F2hcExtracellular amino acidsPlasma Membrane
PAT1 (SLC36A1)Small unbranched amino acidsLysosomal Membrane
SLC38A9Arginine, Glutamine, Leucine (with varying preference)Lysosomal Membrane
T1R1/T1R3 (GPCR)L-amino acids (umami taste)Plasma Membrane

Signal Transduction Cascades Modulated by Amino Acids

Amino acid sensing triggers various intracellular signal transduction cascades that ultimately modulate cellular processes.

Mechanistic Target of Rapamycin Complex 1 (mTORC1) Pathway Regulation

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism, integrating signals from nutrients, including amino acids, growth factors, and energy status. animbiosci.orgimrpress.comnih.govd-nb.inforesearchgate.net Amino acids, particularly leucine, arginine, and glutamine, are crucial signals that activate mTORC1. mdpi.comanimbiosci.orgimrpress.com

A key mechanism of amino acid-induced mTORC1 activation involves the translocation of mTORC1 to the lysosomal surface, where its activator Rheb resides. nih.govimrpress.comnih.govmit.edubiologists.com This translocation is primarily mediated by the Rag GTPases (RagA/B and RagC/D). mdpi.comimrpress.comnih.govd-nb.inforesearchgate.netbiologists.compnas.org In the presence of sufficient amino acids, RagA/B are in their GTP-bound state and RagC/D are in their GDP-bound state, allowing them to bind to Raptor (a component of mTORC1) and recruit the complex to the lysosome. nih.govd-nb.infobiologists.com

The Rag GTPases are regulated by several protein complexes. The Ragulator complex, anchored to the lysosomal surface, functions as a guanine (B1146940) nucleotide exchange factor (GEF) for RagA/B, facilitating the exchange of GDP for GTP. imrpress.comnih.govd-nb.info The vacuolar H+-ATPase (v-ATPase) interacts with Ragulator and is necessary for amino acids to activate mTORC1, suggesting that amino acid signaling can begin within the lysosomal lumen. imrpress.comnih.govmit.edumdpi.com

The GATOR complex acts as a crucial regulator of Rag GTPases. It is composed of two subcomplexes: GATOR1 and GATOR2. d-nb.infocellsignal.com GATOR1, a trimeric complex of DEPDC5, Nprl2, and Nprl3, functions as a GTPase-activating protein (GAP) for RagA/B, promoting GTP hydrolysis and thus negatively regulating mTORC1 signaling. imrpress.comd-nb.infocellsignal.comnih.govuniprot.org GATOR2, composed of Mios, Seh1L, Sec13, WDR24, and WDR59, negatively regulates GATOR1 activity and is suggested to integrate signals from amino acid sensors like Sestrin2 and CASTOR1. nih.govd-nb.infopnas.orgcellsignal.com The KICSTOR complex is located on the lysosome and recruits GATOR1 to the lysosomal surface. nih.govsdbonline.orgcas.cnd-nb.infouniprot.org

Amino acids can also activate mTORC1 through Rag GTPase-independent mechanisms. Glutamine and asparagine can activate mTORC1 via the small GTPase ADP-ribosylation factor 1 (Arf1), which is involved in membrane trafficking. imrpress.comd-nb.infonih.govcellsignal.comcusabio.comcytoskeleton.com Rab1A GTPase, localized at the Golgi apparatus, has also been implicated in amino acid-induced mTORC1 activation by stimulating Rheb-mTORC1 association. imrpress.comd-nb.info

AMPK and MAPK Pathway Interplay

While mTORC1 is a primary target of amino acid signaling, there is interplay with other energy and stress-sensing pathways like AMPK (AMP-activated protein kinase) and MAPK (Mitogen-activated protein kinase) pathways. Amino acid deprivation can activate GCN2 (General Control Nonderepressible 2), a kinase that phosphorylates eIF2α, leading to the preferential translation of ATF4 and the induction of stress response proteins like Sestrin2, which can inhibit mTORC1. animbiosci.orgmdpi.comrutgers.edu The Ragulator-Rag complex is also known to regulate MAPK. wikipedia.org

Non-Canonical Signaling Pathways

Beyond the well-established mTORC1 pathway, amino acids can influence other signaling cascades. For example, amino acid deprivation has been shown to induce dephosphorylation of eIF4E and phosphorylation of eukaryotic elongation factor 2 (eEF2). physiology.org The leucine metabolite α-ketoisocaproic acid (KIC) has been shown to stimulate mTORC1 signaling but suppress insulin-stimulated glucose transport in skeletal muscle cells in an mTORC1-dependent manner. physiology.orgnih.govnih.gov

Amino Acid Influence on Cellular Processes in Research Models

Amino acids exert significant influence on fundamental cellular processes, particularly protein synthesis and degradation.

Regulation of Protein Synthesis and Degradation

Amino acids are essential substrates for protein synthesis. openaccessjournals.combasicmedicalkey.comopenaccessjournals.com The availability of amino acids, especially essential amino acids like leucine and branched-chain amino acids (BCAAs), significantly influences the rate of protein synthesis. openaccessjournals.comopenaccessjournals.com Leucine, in particular, is a potent activator of the mTORC1 pathway, which in turn promotes protein synthesis through the phosphorylation of key downstream targets such as p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). physiology.orgopenaccessjournals.comopenaccessjournals.comkoreamed.orgphysiology.orgnih.govresearchgate.net Phosphorylation of S6K leads to increased ribosome biogenesis, while phosphorylation of 4E-BP1 dissociates it from eIF4E, allowing eIF4E to initiate cap-dependent translation. koreamed.orgphysiology.org

Amino acids also play a role in regulating muscle protein breakdown, ensuring a balance between synthesis and degradation. openaccessjournals.comopenaccessjournals.com While amino acids released from protein turnover can be reused, dietary intake is necessary to replace those degraded or metabolized. basicmedicalkey.com Research using amino acid analogues has demonstrated their ability to affect both protein synthesis and degradation rates in isolated cells. cambridge.orgnih.gov Some analogues can stimulate protein synthesis, while others can accelerate protein breakdown, sometimes indirectly by inhibiting protein synthesis. cambridge.orgnih.gov

Table 2: Amino Acid Influence on Protein Synthesis Regulators

Regulator ProteinAmino Acid InfluenceOutcome on Protein Synthesis
mTORC1Activated by sufficient amino acids (especially Leucine, Arginine, Glutamine)Promotes protein synthesis
S6KPhosphorylated and activated by mTORC1Increases ribosome biogenesis, promotes translation of 5'TOP mRNAs
4E-BP1Phosphorylated by mTORC1, leading to dissociation from eIF4ERelieves translational repression, promotes cap-dependent translation

Modulation of Autophagy and Lysosomal Function

Amino acids play a significant role in the regulation of autophagy, a fundamental cellular process involving the degradation and recycling of damaged organelles and proteins. A key pathway through which amino acids exert this control is the mechanistic target of rapamycin complex 1 (mTORC1) pathway mdpi.comportlandpress.commdpi.com. mTORC1 acts as a central sensor of nutrient availability, including amino acids, and its activity is directly influenced by their presence portlandpress.comnih.gov.

Research indicates that the lysosome serves as a critical hub for amino acid sensing portlandpress.commdpi.comnih.govconicet.gov.ar. Specific amino acids, upon reaching the lysosomal compartment, contribute to the activation of the Rag GTPases and the Ragulator complex mdpi.comnih.govconicet.gov.ar. This interaction is essential for recruiting mTORC1 to the lysosomal surface, where it can be activated portlandpress.comnih.govconicet.gov.ar. Under nutrient-rich conditions, the presence of sufficient amino acids leads to the activation of mTORC1, which in turn inhibits the initiation of autophagy portlandpress.comnih.gov. Conversely, amino acid deprivation results in the inactivation of mTORC1, thereby promoting autophagy induction mdpi.comportlandpress.comnih.gov.

Specific amino acids, such as leucine, have been identified as potent regulators of mTORC1 activity and, consequently, autophagy mdpi.com. Leucine's ability to activate mTORC1 contributes to its inhibitory effect on autophagy mdpi.com. Furthermore, the transcription factor EB (TFEB), a key regulator of lysosomal biogenesis and autophagy-related genes, is modulated by mTORC1 activity; under amino acid deprivation and subsequent mTORC1 inhibition, TFEB translocates to the nucleus to promote the expression of genes involved in lysosomal and autophagic pathways portlandpress.com. This intricate interplay highlights how amino acid availability, sensed at the lysosome and mediated through mTORC1 signaling, finely tunes the balance between cellular anabolism and catabolism via autophagy.

Cell Growth, Proliferation, and Differentiation Studies (in vitro models)

Amino acids are indispensable for supporting cell growth, proliferation, and differentiation, providing the necessary building blocks for biomass production and serving as signaling molecules numberanalytics.comnumberanalytics.comnih.govnih.gov. In vitro studies have been instrumental in elucidating the mechanisms by which amino acids influence these processes.

The mTORC1 and GCN2 (general control nonderepressible 2) pathways are central to sensing amino acid availability and regulating cell growth and proliferation numberanalytics.comnumberanalytics.comnih.govmdpi.com. mTORC1 promotes cell growth by stimulating protein synthesis and regulating cell cycle progression in response to sufficient amino acids numberanalytics.comnumberanalytics.com. The GCN2 pathway, on the other hand, is activated during amino acid starvation and triggers stress response mechanisms that can impact cell growth and metabolism numberanalytics.commdpi.com.

In vitro models using various cell types, such as C2C12 myoblasts and bone marrow stromal cells, have demonstrated the direct impact of amino acids on proliferation and differentiation nih.gove-jarb.org. For instance, studies have shown that supplementation with essential amino acids can improve the proliferation and differentiation of C2C12 cells e-jarb.org. Research on skeletal stem/progenitor cells (SSPCs) in vitro indicates that the amino acid sensor GCN2 is required for robust proliferation, and its ablation affects proliferation without impacting osteoblast differentiation in vitro nih.gov. These findings underscore the specific roles of amino acid sensing pathways in governing the proliferative capacity of certain cell types.

It is important to note that in vitro cell culture conditions can influence the "essentiality" of certain amino acids compared to an in vivo context, as the biosynthetic capabilities of the cultured cells may differ from those in a complete organism gfi.org. Proliferating cells have significant biosynthetic requirements for amino acids, utilizing them for the synthesis of proteins, nucleotides, and lipids nih.govgfi.org. Studies using in vitro models have shown that amino acid consumption rates are crucial for proliferation and can vary depending on the cell type and culture conditions nih.govgfi.org.

Transport Systems for Amino Acids Across Cellular Membranes

The movement of amino acids into and out of cells and cellular organelles is facilitated by a diverse group of membrane-bound proteins known as amino acid transporters (AATs) nih.govontosight.ainih.gov. These transporters are essential for maintaining intracellular amino acid homeostasis and supporting various cellular functions, including protein synthesis, nutrient uptake, and signaling nih.govontosight.ainih.gov.

Amino acid transport across cellular membranes occurs through several mechanisms, including facilitated diffusion, active transport, and co-transport ontosight.ai. Facilitated diffusion allows amino acids to move down their concentration gradient without energy expenditure, while active transport requires energy (often ATP) to move amino acids against their concentration gradient ontosight.ai. Co-transport involves the coupled movement of an amino acid with another molecule, such as an ion, across the membrane ontosight.ai.

Various amino acid transport systems have been identified and classified based on their substrate specificity and dependence on ions like sodium nih.govontosight.aifrontiersin.orgresearchgate.netnih.gov. Examples include System L, which primarily transports large neutral amino acids independently of sodium, and System A, which transports small neutral amino acids in a sodium-dependent manner frontiersin.orgresearchgate.netnih.gov. System ASC and System y+ are other examples of transport systems with distinct substrate preferences and mechanisms frontiersin.orgresearchgate.net.

The expression and localization of these transporters can vary significantly between different tissues and even across different membranes within the same cell, such as the luminal and abluminal membranes of endothelial cells in the blood-brain barrier frontiersin.orgresearchgate.net. This polarized distribution is crucial for regulating amino acid flux in specific physiological contexts frontiersin.org. Research also highlights a connection between specific amino acid transporters and intracellular signaling pathways, particularly mTORC1, suggesting that transporters may not only facilitate amino acid uptake but also play a role in initiating downstream signaling events nih.gov.

Advanced Analytical Methodologies for Amino Acid Research

Chromatographic Separations for Amino Acid Profiling

Chromatographic techniques are fundamental to resolving the complex mixture of amino acids present in Vamin solutions. These methods separate individual amino acids based on their distinct physicochemical properties, allowing for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) Advancements

High-Performance Liquid Chromatography (HPLC) is a cornerstone of amino acid analysis due to its high resolution and sensitivity. myfoodresearch.com Since most amino acids lack a natural chromophore for UV detection, derivatization is a common strategy. myfoodresearch.com This involves reacting the amino acids with a labeling agent either before (pre-column) or after (post-column) chromatographic separation.

Pre-column derivatization with agents like o-phthalaldehyde (B127526) (OPA) creates fluorescent derivatives that can be detected with high sensitivity. cardiff.ac.uknih.gov Reversed-phase HPLC is then typically used to separate these derivatives. For instance, a study on the stability of parenteral nutrition solutions developed an RP-HPLC method using OPA derivatization to separate amino acids like serine, glycine (B1666218), threonine, and arginine. cardiff.ac.uk

Post-column derivatization, often using ninhydrin (B49086), is considered a robust and gold-standard method. altabioscience.comlibretexts.org After the amino acids are separated, typically by ion-exchange chromatography, they are mixed with the ninhydrin reagent, heated to form a colored complex, and then detected by a photometer. libretexts.org193.16.218 This method is highly specific for amino acids and is less susceptible to matrix interference compared to pre-column techniques because the derivatization occurs after the separation. altabioscience.com

Table 1: HPLC Derivatization Agents and Conditions
Derivatization AgentMethod TypeCommon ColumnDetectionKey Features
o-Phthalaldehyde (OPA)Pre-columnReversed-Phase (e.g., C18)FluorescenceHigh sensitivity, but derivatives can be unstable. cardiff.ac.uknih.gov
NinhydrinPost-columnIon-ExchangeUV-Vis (Photometric)"Gold standard"; highly specific and robust. altabioscience.com193.16.218
9-fluorenylmethylchloroformate (FMOC-Cl)Pre-columnReversed-Phase (e.g., C18)FluorescenceReacts with both primary and secondary amines. nih.gov
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC)Pre-columnReversed-Phase (e.g., C18)FluorescenceForms stable derivatives with primary and secondary amino acids. nih.gov

Gas Chromatography (GC) Techniques and Derivatization

Gas Chromatography (GC) offers another powerful approach for amino acid profiling. However, due to the low volatility of amino acids, derivatization is a mandatory step to convert them into thermally stable and volatile compounds suitable for GC analysis. This process typically involves two steps: esterification of the carboxyl group followed by acylation or silylation of the amino group.

A common derivatization strategy involves silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). This reagent reacts with active hydrogens on hydroxyl, amine, and thiol groups to form stable tert-butyl dimethylsilyl (TBDMS) derivatives. Another approach is the use of alkyl chloroformates, such as propyl chloroformate, which can be performed directly in aqueous samples, simplifying the workflow and allowing for automation. springernature.comnih.gov The resulting derivatives are then separated on a capillary GC column and detected, most commonly by mass spectrometry (GC-MS). nih.govdss.go.th

Table 2: Common Derivatization Reagents for GC Analysis of Amino Acids
Derivatization AgentAbbreviationDerivative TypeKey Features
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFAtert-butyl dimethylsilyl (TBDMS)Forms stable derivatives that are less sensitive to moisture than TMS derivatives.
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAtrimethylsilyl (TMS)Common silylation reagent, but derivatives are sensitive to moisture.
Propyl chloroformatePCFN(O,S)-propoxycarbonylAllows for rapid derivatization directly in aqueous samples. springernature.comnih.gov
Trifluoroacetic anhydrideTFAATrifluoroacetylUsed to block the amino group after esterification of the carboxyl group.

Ion-Exchange and Hydrophilic Interaction Chromatography

Ion-exchange chromatography (IEC) is a classic and highly reliable method for amino acid analysis, forming the basis of many dedicated amino acid analyzers. 193.16.218pickeringlabs.com The separation is based on the ionic interactions between the charged amino acids and the oppositely charged stationary phase. altabioscience.com By carefully controlling the pH and ionic strength of the mobile phase (eluent), amino acids can be eluted sequentially based on their net charge and quantified, often with post-column ninhydrin derivatization. libretexts.org193.16.218 IEC is known for its robustness and minimal sample preparation requirements. 193.16.218pickeringlabs.com

Hydrophilic Interaction Chromatography (HILIC) has emerged as a valuable technique for the analysis of polar compounds like amino acids, often allowing for direct analysis without derivatization. halocolumns.comhplc.eu In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent. halocolumns.com This creates a water-enriched layer on the stationary phase, and polar analytes are separated based on their partitioning into this layer. HILIC is particularly well-suited for coupling with mass spectrometry. hplc.eunih.gov

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) has become an indispensable tool for the analysis of amino acids in complex mixtures like this compound, offering unparalleled sensitivity and specificity. It is often coupled with a chromatographic separation step (LC-MS or GC-MS).

LC-MS and LC-MS/MS Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) provide highly specific and sensitive quantification of amino acids, often without the need for derivatization. bioprocessonline.comrestek.com This direct analysis simplifies sample preparation and avoids potential issues with derivatization efficiency. restek.com HILIC is an effective separation mode to couple with MS for underivatized amino acids. nih.govnih.gov

In a tandem MS (MS/MS) setup, a precursor ion corresponding to a specific amino acid is selected, fragmented, and a specific product ion is monitored. nih.gov This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), significantly enhances selectivity and reduces chemical noise, allowing for accurate quantification even in complex matrices. nih.gov LC-MS/MS methods have been developed for the comprehensive analysis of amino acids in parenteral nutrition solutions, not only for quantification but also for identifying potential impurities and degradation products, such as peptides formed by the condensation of amino acids. nih.gov

GC-MS for Volatile Amino Acid Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation of GC with the sensitive and specific detection of MS. dss.go.th Following derivatization to increase volatility, amino acids are separated on the GC column and then ionized and detected by the mass spectrometer. The mass spectrometer provides structural information based on the mass-to-charge ratio of the molecule and its fragmentation patterns, confirming the identity of each amino acid derivative. dss.go.th GC-MS is a rapid and reliable method that provides a wealth of information and is widely used for metabolic flux analysis and the quantitative analysis of amino acids in various biological fluids. nih.govdss.go.th

Ion Mobility Spectrometry for Isomer Discrimination

Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov This makes it particularly valuable for the discrimination of isomers, which are molecules with the same chemical formula but different structural arrangements. A key application in amino acid analysis is the separation of chiral isomers (enantiomers), such as D- and L-amino acids.

Enantiomers possess identical physical properties, including mass, making them indistinguishable by conventional mass spectrometry (MS) alone. acs.org However, their different three-dimensional structures can lead to different collision cross-sections (CCS), enabling their separation by IMS. To enhance separation, a common strategy involves derivatization with a chiral reagent, such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) or Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA). nih.govrsc.org This process converts the enantiomeric pair into diastereomers, which have distinct physical properties and are more readily separated by IMS techniques like trapped ion mobility spectrometry (TIMS). nih.govbiorxiv.org This approach allows for the fast and sensitive analysis of amino acid enantiomers in a single run, which is crucial for studying the roles of D-amino acids in various biological systems. nih.govrsc.org

Spectroscopic Techniques (e.g., NMR) in Amino Acid Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation and quantification of molecules. nih.gov For amino acid analysis, proton (¹H) NMR is particularly powerful because the signal area for each proton is directly proportional to the number of nuclei responsible for that signal, allowing for accurate quantification (qNMR). nih.govresearchgate.net

Analyzing amino acids within a complex mixture like this compound, or after the hydrolysis of a protein, presents challenges due to highly overlapping signals in the ¹H-NMR spectrum. nih.govresearchgate.net However, these challenges can be overcome. Adjusting the pH of the sample can alter the chemical shifts of amino acid signals, helping to resolve overlapping peaks; a pH of 12 has been found to be effective for minimizing signal overlap for aromatic amino acids. nih.gov Furthermore, advanced NMR techniques such as two-dimensional (2D) NMR (e.g., COSY, TOCSY) can be used to resolve individual spin systems for each amino acid, aiding in their identification even in complex mixtures. duke.edusteelyardanalytics.com Another emerging approach involves tagging amino acids with a fluorine-19 (¹⁹F) label, which simplifies the spectrum and leverages the high sensitivity and wide chemical shift range of ¹⁹F NMR for simultaneous detection. nih.govacs.org

Challenges and Future Directions in Amino Acid Analytical Research

Despite the advanced methodologies available, several challenges remain in the field of amino acid analysis, driving the development of new and improved techniques.

There is a growing demand for high-throughput analysis of amino acids in various fields, from clinical diagnostics to metabolomics. Traditional methods can be time-consuming. Techniques such as Capillary Electrophoresis-Mass Spectrometry (CE-MS) and the latest generation of Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) are being refined to offer faster analysis times without compromising resolution or sensitivity. cambridge.orgnih.gov The inherent speed of IMS-MS also positions it as a promising platform for high-throughput chiral and isomeric analysis. rsc.org

Stable isotope labeling is a powerful tool for tracing the metabolic fate of amino acids in biological systems. pnas.org In this approach, amino acids containing heavy isotopes (e.g., ¹³C or ¹⁵N) are introduced into a system, and their incorporation into various metabolites is tracked by mass spectrometry. pnas.orgnih.gov This method, often referred to as flux analysis, provides critical information on the rates and pathways of amino acid production and utilization. acs.org Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) have become standard in quantitative proteomics, allowing for the precise comparison of protein abundance across different experimental conditions. thermofisher.comnih.gov The development of a wider range of commercially available isotope-labeled amino acids continues to expand the applications of these tracing approaches. oup.com

A significant challenge in amino acid analysis is the lack of a single, universally standardized official method. cambridge.orgnih.gov Different laboratories may use various techniques (e.g., GC-MS, HPLC, CE-MS, amino acid analyzers) and sample preparation protocols, which can lead to variability in results. nih.govsigmaaldrich.com Inter-laboratory comparison studies have highlighted this issue, showing significant variation in the quantification of certain amino acids like tryptophan, cystine, and methionine. nih.gov Achieving better standardization and inter-laboratory comparability requires the development of certified reference materials, robust quality control procedures, and validated official methods of analysis to ensure the consistency and accuracy of data across different studies and laboratories. nih.govbachem.comchromatographyonline.com

Chemical Synthesis and Prebiotic Chemistry of Amino Acids

Theoretical Underpinnings of Amino Acid Prebiotic Formation

Theoretical studies on prebiotic amino acid formation explore the potential chemical reactions and environmental conditions that could have existed on early Earth. These underpinnings often consider the composition of the primitive atmosphere, the availability of necessary elements (such as carbon, hydrogen, oxygen, and nitrogen), and potential energy sources like lightning, UV radiation, or hydrothermal activity. The spontaneous formation of polymers, such as polypeptides, from abiotic precursors represents a significant step in the development of organic matter from non-biological origins. scielo.org.mx Models for the prebiotic synthesis of peptides can be classified based on whether they start with free amino acids or not, and whether the reactions occur in homogeneous or heterogeneous systems. scielo.org.mx Homogeneous systems include reactions in aqueous solutions and pyro-condensation. scielo.org.mx Heterogeneous systems might involve surfaces like clay or other minerals, fluctuating wet and dry conditions, or even the presence of RNA molecules as templates. scielo.org.mx The thermodynamic favorability of amino acid formation under these early Earth conditions is a key aspect of theoretical investigations. anu.edu.aunih.gov

Experimental Models of Abiotic Amino Acid Synthesis

Experimental models have been developed to simulate the proposed conditions of early Earth and test the feasibility of abiotic amino acid synthesis. The most famous of these is the Miller-Urey experiment, conducted in 1952. wikipedia.orgebsco.com This experiment simulated a reducing atmosphere containing methane (B114726) (CH₄), ammonia (B1221849) (NH₃), hydrogen (H₂), and water (H₂O), subjected to electrical sparks to mimic lightning. wikipedia.orgebsco.com The experiment successfully produced various organic compounds, including several proteinogenic amino acids. anu.edu.auwikipedia.orgebsco.com

Subsequent experiments have explored different atmospheric compositions, energy sources, and environmental conditions, such as those found in hydrothermal vents or delivered via meteorites. anu.edu.aunih.gov These studies have also yielded amino acids, suggesting multiple potential pathways for their prebiotic formation. anu.edu.aunih.gov For instance, archived samples from a 1958 Miller experiment that included hydrogen sulfide (B99878) (H₂S) in the gas mixture were analyzed and found to contain a variety of amino acids, including sulfur amino acids, at relative abundances similar to those found in some carbonaceous meteorites. pnas.org This suggests a potential role for volcanic plume chemistry or reactions in early solar system environments in abiotic organic synthesis. pnas.org The Strecker synthesis, a reaction involving an aldehyde, ammonia, and hydrogen cyanide, is considered a likely pathway for amino acid formation in these prebiotic experiments. anu.edu.auwikipedia.orgwikipedia.org

Data from various prebiotic synthesis experiments and meteorite analysis indicate that certain amino acids were more readily formed abiotically than others. anu.edu.aunih.gov

Amino AcidFound in Miller-Urey (Classic)Found in Miller-Urey (H₂S-rich)Found in Meteorites
Glycine (B1666218)YesYesYes
Alanine (B10760859)YesYesYes
Aspartic AcidYesYesYes
Glutamic AcidYesYesYes
ValineYesYesYes
Leucine (B10760876)YesYesYes
IsoleucineYesYesYes
SerineYesYesYes
ThreonineYesYesYes
ProlineYesYesYes
CysteineNoYesYes
MethionineNoPossiblyYes
PhenylalanineNoNoYes
TyrosineNoNoYes
TryptophanNoNoYes
ArginineNoNoYes
HistidineNoNoYes
Lysine (B10760008)NoNoYes
AsparagineNoNoNo
GlutamineNoNoNo

Based on information from search results anu.edu.aunih.govpnas.orgfrontiersin.org. Note that the detection and abundance of amino acids can vary depending on the specific experimental conditions and analytical methods used.

Recent research using aqueous microdroplets has shown that peptide isomers can form directly from free amino acids at the air-water interface under ambient conditions, without the need for additional reagents or catalysts, highlighting the potential role of confined environments in abiogenesis. pnas.org

Novel Synthetic Routes for Specific Amino Acid Compounds

Beyond prebiotic scenarios, chemists continue to develop novel synthetic routes for producing specific amino acid compounds for various applications, including research, pharmaceuticals, and nutrition. These routes often involve sophisticated catalytic approaches and the exploitation of new precursors and reaction conditions to achieve high yields, selectivity (including enantioselectivity for chiral amino acids), and efficiency.

Catalytic Approaches and Reaction Mechanism Studies

Catalysis plays a crucial role in modern amino acid synthesis, enabling reactions that would otherwise be slow or require harsh conditions. Both enzymatic and non-enzymatic catalysts are employed. For instance, aminoacyl-tRNA synthetase enzymes catalyze the formation of aminoacyl-tRNA from amino acids and tRNA, a key step in protein biosynthesis. nih.gov These enzymes utilize mechanisms involving activated aminoacyl-adenylate intermediates and employ strategies like induced fit and transition state stabilization. nih.gov Active site metal ions can contribute to the activation step. nih.gov

In the context of prebiotic chemistry, dinucleotides have been proposed as potential catalysts for amino acid synthesis from alpha-keto acids. pnas.orgnih.gov Computational studies suggest that such reactions are plausible, with interactions between the keto acid and dinucleotide moieties influencing reaction pathways and selectivity. nih.gov The phosphate (B84403) groups and coordinated metal ions (like Mg²⁺) in dinucleotides could act as acid or base catalysts or stabilize intermediates. pnas.org

Modern synthetic chemistry also utilizes a variety of catalysts for amino acid synthesis, including transition metal catalysts and organocatalysts, to control stereochemistry and improve efficiency. Studies delve into the detailed reaction mechanisms to understand how catalysts facilitate bond formation and influence the outcome of the synthesis. For example, catalytic asymmetric Strecker reactions have been developed using chiral catalysts to produce enantiomerically enriched amino acids. wikipedia.org Novel catalytic approaches are also being explored for the synthesis of non-canonical amino acids, such as unprotected β²-amino acids, using catalysts like confined imidodiphosphorimidates. acs.org

Exploitation of New Precursors and Conditions

The development of novel synthetic routes also involves exploring new starting materials and reaction conditions to access a wider range of amino acid structures or improve existing synthesis methods. In prebiotic chemistry, research continues to identify plausible precursors that could have been abundant on early Earth. Studies suggest that beyond traditional precursors like hydrogen cyanide, molecules such as formaldimine may have played a pivotal role in amino acid synthesis due to their favorable reactivity. acs.org Low-energy reaction mechanisms, such as two-hydrogen-transfer hydrogenation and formic acid-catalyzed hydration and amination, are being investigated using computational methods to understand prebiotic synthesis pathways from these precursors. acs.org

In modern synthetic organic chemistry, novel routes are being developed to synthesize complex or unusual amino acids. This includes the synthesis of cyclic and polycyclic amino acids with potential pharmaceutical applications, often starting from readily available aliphatic amino carboxylic acids and employing sequences of reactions like cyclization, protection, and coupling reactions. researchgate.netorientjchem.org The exploration of new precursors and reaction conditions allows for the creation of diverse amino acid derivatives with specific structural and functional properties.

Amino Acids Mentioned and Their PubChem CIDs

Future Directions and Emerging Research Avenues in Amino Acid Systems

Interdisciplinary Research on Amino Acid Dynamics in Model Organisms (non-human)

To understand the complex physiological effects of parenteral amino acid solutions, researchers rely on non-human model organisms. These models are invaluable for conducting invasive studies that are not feasible in humans, providing deep insights into tissue-specific amino acid metabolism. nih.gov The domestic piglet, for instance, has been used extensively as a model for intestinal amino acid metabolism in the context of both enteral and parenteral nutrition. scispace.comnih.gov

Studies in these animal models allow for the detailed investigation of "first-pass metabolism," where amino acids are metabolized by the gut and liver before reaching systemic circulation. nih.gov This is particularly relevant for parenteral solutions like Vamin, which bypass this initial metabolic step. mdpi.com Research in piglets has demonstrated that the requirements for certain amino acids can differ significantly between enteral and parenteral administration due to the circumvention of intestinal metabolism. scispace.com These interdisciplinary studies, combining animal physiology with advanced analytical techniques, are crucial for refining the composition of amino acid solutions like this compound to better match the metabolic needs of patients under different clinical conditions.

Development of Advanced Computational Models for Amino Acid Interactions

The pharmacokinetic and pharmacodynamic properties of a single drug can be complex, but modeling a mixture of over a dozen interacting amino acids, such as those in this compound, presents a significant challenge. nih.govnii.ac.jp The future of optimizing such therapies lies in the development of advanced computational and pharmacokinetic models that can predict how the individual amino acids in the solution will be absorbed, distributed, metabolized, and utilized by the body as a whole. nih.gov

These models aim to move beyond simple compartmental analysis to physiologically based pharmacokinetic (PBPK) models. nii.ac.jp A PBPK model for an amino acid solution like this compound would simulate the metabolic fate of each constituent amino acid in different organs and tissues, accounting for their competitive interactions for transporters and metabolic enzymes. nii.ac.jp Such models could help predict how a patient's specific condition (e.g., organ failure, metabolic stress) might alter the optimal amino acid profile, paving the way for truly individualized parenteral nutrition. nih.gov

Exploration of Novel Amino Acid Derivatives and Their Biological Activities (beyond canonical 20)

Standard parenteral nutrition solutions like this compound are composed of the 20 canonical amino acids. nih.gov However, there is growing interest in the therapeutic potential of novel, non-canonical amino acids and their derivatives. mdpi.com These compounds can offer unique biological activities or improved stability and solubility. For instance, some amino acids that are not stable in aqueous solutions, like glutamine, are crucial in certain clinical states. nih.gov This has led to the development of dipeptide derivatives, such as L-alanyl-L-glutamine, which can be safely added to parenteral nutrition solutions to deliver glutamine. nih.gov

Future research will likely expand this concept, exploring a wider range of amino acid derivatives and non-canonical amino acids for inclusion in parenteral nutrition. mdpi.com The goal is to create formulations that do more than just provide building blocks for protein, but also actively modulate metabolic and inflammatory responses in patients. This could involve incorporating amino acids with specific signaling properties or those that can support overwhelmed metabolic pathways in critically ill patients. nih.govresearchgate.net

Integration of Omics Data for Comprehensive Amino Acid Flux Analysis

The most comprehensive understanding of the metabolic impact of amino acid solutions like this compound will come from the integration of multiple "omics" datasets. This approach combines genomics (studying the patient's genetic makeup), proteomics (studying the protein landscape), metabolomics (studying the metabolic profile), and transcriptomics (studying gene expression) to create a holistic picture of a patient's metabolic state. mdpi.com

For patients on parenteral nutrition, a multi-omics approach can reveal how an individual's genetic background influences their response to a specific amino acid formulation. nih.gov By combining metabolomic data with proteomic and transcriptomic data, researchers can link changes in metabolite levels to alterations in enzyme concentrations and gene expression, providing a deep mechanistic understanding of the metabolic response to parenteral nutrition. mdpi.com For example, a longitudinal multi-omics study in pediatric patients on parenteral nutrition identified significant associations between blood analytes, including urea (B33335) cycle metabolites and tryptophan-derived metabolites, and dependence on parenteral nutrition. nih.gov This integrated analysis is the future of personalized nutrition, offering the potential to tailor the composition of amino acid solutions like this compound to the specific "omic" profile of each patient, thereby optimizing therapeutic outcomes.

Q & A

Q. How can researchers balance clarity and complexity when visualizing this compound-related metabolic pathways?

  • Methodological Answer : Use pathway mapping tools like KEGG or Reactome to generate high-resolution diagrams. Limit figures to 2–3 key pathways (e.g., mTOR activation via leucine) and annotate with open-source tools like Inkscape. Avoid overcrowding with chemical structures; instead, reference PubChem IDs for this compound components .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.